

A Step-by-Step Guide to Protein Labeling with CalFluor 488 Azide

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Compound of Interest

Compound Name: CalFluor 488 Azide

Cat. No.: B6301107

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This comprehensive guide provides detailed application notes and protocols for the successful labeling of proteins with **CalFluor 488 Azide**. This fluorogenic probe offers significant advantages for protein tracking and quantification due to its low background fluorescence and high signal-to-noise ratio upon reaction with an alkyne-modified protein.^{[1][2][3][4]}

Introduction to CalFluor 488 Azide and Click Chemistry

CalFluor 488 Azide is a water-soluble, fluorogenic dye that remains non-fluorescent until it participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".^[5] This reaction forms a stable triazole linkage with an alkyne-modified protein, resulting in a highly fluorescent conjugate with excitation and emission maxima at approximately 500 nm and 521 nm, respectively. The fluorogenic nature of **CalFluor 488 Azide** is particularly advantageous as it minimizes background fluorescence from unreacted dye, often enabling no-wash imaging protocols and leading to a superior signal-to-noise ratio compared to conventional fluorescent dyes.

Quantitative Data Summary

The selection of a fluorescent probe is critical for the success of protein labeling experiments. The following tables summarize the key specifications of **CalFluor 488 Azide** and provide a

comparative overview with a conventional, non-fluorogenic dye, Alexa Fluor 488 Azide.

Table 1: Specifications of **CalFluor 488 Azide**

Property	Value	Reference
Molecular Formula	C ₃₇ H ₄₉ N ₅ O ₁₃ S ₂	
Molecular Weight	835.94 g/mol	
Excitation Maximum (Ex)	~500 nm	
Emission Maximum (Em)	~521 nm	
Solubility	Water, DMSO	
Storage	-20°C, protect from light	

Table 2: Performance Comparison: **CalFluor 488 Azide** vs. Alexa Fluor 488 Azide

Feature	CalFluor 488 Azide	Alexa Fluor 488 Azide	Reference
Nature	Fluorogenic (non-fluorescent until reaction)	Fluorescent	
Signal-to-Noise Ratio	High	Moderate to Low (requires washing steps)	
"No-Wash" Imaging	Amenable	Not recommended	
Background Fluorescence	Minimal	Can be significant from unreacted dye	

Experimental Protocols

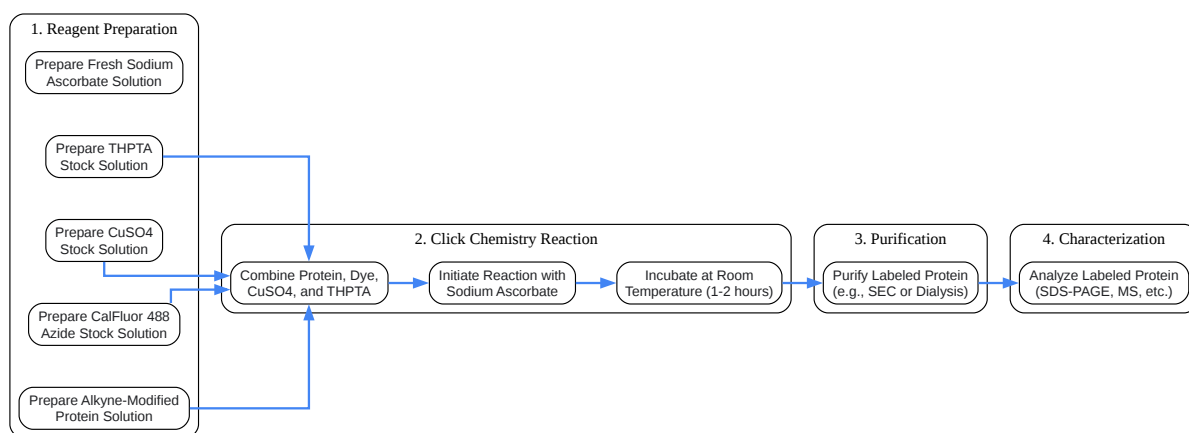
This section provides a detailed, step-by-step protocol for labeling an alkyne-modified protein with **CalFluor 488 Azide**.

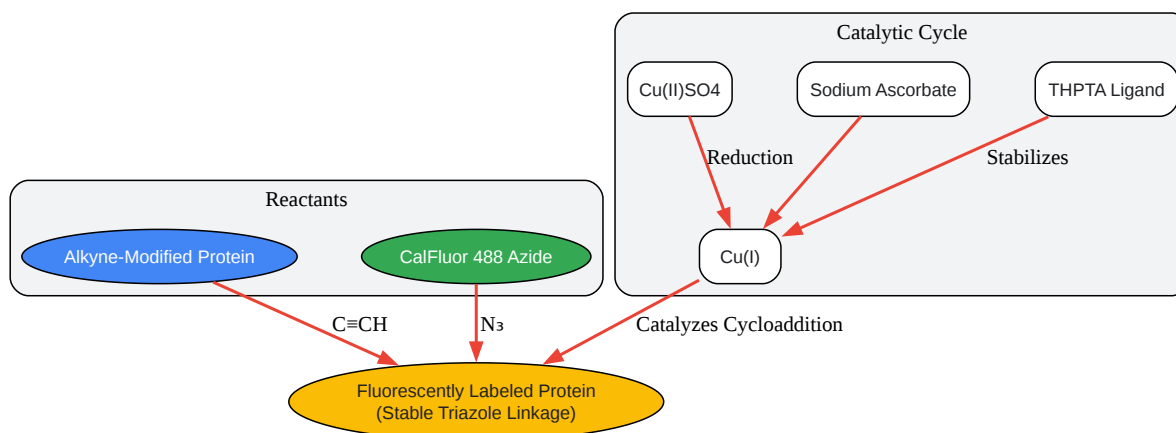
Materials and Reagents

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **CalFluor 488 Azide**
- Anhydrous Dimethylsulfoxide (DMSO)
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
- Sodium ascorbate
- Amine-free buffer (e.g., PBS, pH 7.4)
- Purification resin (e.g., size-exclusion chromatography column)
- Deionized water

Experimental Workflow

The overall workflow for protein labeling with **CalFluor 488 Azide** involves preparation of reagents, the click chemistry reaction, and purification of the labeled protein.





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